molecular formula C15H14N2O B13982541 5-(Benzyloxy)-6-methyl-1H-indazole CAS No. 918440-10-5

5-(Benzyloxy)-6-methyl-1H-indazole

Katalognummer: B13982541
CAS-Nummer: 918440-10-5
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: ZOYYTMVCHNOQPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzyloxy)-6-methyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-6-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-benzyloxy-2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions often require heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 3 and 7.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-(Benzyloxy)-6-methyl-1H-indazole is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications. It serves as a lead compound in the development of new drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-(Benzyloxy)-6-methyl-1H-indazole involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

    5-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands.

    5-(Benzyloxy)-1H-indole: Known for its applications in organic synthesis.

    6-Methyl-1H-indazole: A simpler analog without the benzyloxy group.

Uniqueness: 5-(Benzyloxy)-6-methyl-1H-indazole stands out due to the combined presence of the benzyloxy and methyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

918440-10-5

Molekularformel

C15H14N2O

Molekulargewicht

238.28 g/mol

IUPAC-Name

6-methyl-5-phenylmethoxy-1H-indazole

InChI

InChI=1S/C15H14N2O/c1-11-7-14-13(9-16-17-14)8-15(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)

InChI-Schlüssel

ZOYYTMVCHNOQPF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1OCC3=CC=CC=C3)C=NN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.